N-[amino(phenyl)methylidene]-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETAMIDE,2-CHLORO-N-(IMINOBENZYL)-: is a chemical compound with the molecular formula C9H9ClN2O It is a derivative of acetamide, characterized by the presence of a chloro group and an iminobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,2-CHLORO-N-(IMINOBENZYL)- typically involves the reaction of 2-chloroacetamide with an appropriate benzylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of ACETAMIDE,2-CHLORO-N-(IMINOBENZYL)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: ACETAMIDE,2-CHLORO-N-(IMINOBENZYL)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Reactions: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
ACETAMIDE,2-CHLORO-N-(IMINOBENZYL)- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ACETAMIDE,2-CHLORO-N-(IMINOBENZYL)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Chloroacetamide: A simpler derivative with similar chemical properties but lacking the iminobenzyl group.
N-(2-Chloroethyl)acetamide: Another related compound with a chloroethyl group instead of the chloro group.
N-(2-Chloroethyl)-N-methylacetamide: A methylated derivative with different biological activities.
Uniqueness: ACETAMIDE,2-CHLORO-N-(IMINOBENZYL)- is unique due to the presence of both the chloro and iminobenzyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H9ClN2O |
---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
N-[amino(phenyl)methylidene]-2-chloroacetamide |
InChI |
InChI=1S/C9H9ClN2O/c10-6-8(13)12-9(11)7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12,13) |
InChI Key |
XYQJMDCZMJQFKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC(=O)CCl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.